molecular formula C10H15N3O4S B13292030 N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide

N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B13292030
M. Wt: 273.31 g/mol
InChI Key: MJOCFIMEDMFRGX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a sulfonamide group. The compound features a branched alkylamine chain, with a methyl group attached to the nitrogen atom of the 3-aminopropyl moiety. This structural configuration imparts unique physicochemical properties, such as moderate hydrophilicity due to the polar nitro (-NO₂) and sulfonamide (-SO₂NH-) groups, balanced by the hydrophobic methyl and propyl chains.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-(3-aminopropyl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-12(8-2-7-11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,2,7-8,11H2,1H3

InChI Key

MJOCFIMEDMFRGX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide

General Synthetic Route Overview

The synthesis of this compound generally involves the following key steps:

  • Sulfonylation of a nitro-substituted aniline or benzene derivative to introduce the sulfonamide moiety.
  • Protection of the amino groups when necessary to avoid side reactions.
  • Reduction of nitro groups to amines if starting from nitrobenzene derivatives.
  • Alkylation of the amine with methyl and 3-aminopropyl substituents.
  • Deprotection and purification to yield the final compound.

Detailed Synthetic Procedures

Sulfonamide Formation via Sulfonyl Chloride and Aniline Reaction

One classical approach involves reacting 4-nitrobenzenesulfonyl chloride with N-methyl-3-aminopropylamine. This reaction typically proceeds under mild conditions in the presence of a base to neutralize the generated hydrochloric acid.

  • Reaction conditions: The sulfonyl chloride is reacted with the amine in a polar aprotic solvent such as N,N-dimethylformamide or 1-methyl-2-pyrrolidinone at temperatures ranging from 110°C to 160°C for 3 to 12 hours to ensure complete conversion.
  • Catalysts/Amides: Catalytic amounts of amides like N,N-dimethylformamide or high-boiling tertiary amines can be used to promote the reaction and suppress by-product formation.
  • Outcome: This method yields the sulfonamide with high purity and minimal bis-sulfonylated by-products.
Protection of Amino Groups and Subsequent Functionalization

When starting from 4-amino-3-methyl-nitrobenzene, protection of the amino group is crucial to prevent unwanted side reactions during sulfonylation and alkylation steps.

  • Protection step: Acetylation is preferred, using acetic anhydride in the presence of acetic acid and tetrahydrofuran as solvent at 60–90°C for 1–6 hours.
  • Reduction step: The nitro group is reduced to an amine using hydrogen gas under pressure (50–80 Kg/cm²) and Raney nickel catalyst at 100–120°C for 1–3 hours.
  • Alkylation step: The amino group is alkylated with agents such as ethyl chloride or β-methanesulfonamidoethyl chloride under normal or elevated pressure.
  • Deprotection step: Hydrolysis of the protective group is achieved using 40–60% sulfuric acid at 80–120°C for about 3 hours.

This multistep pathway allows for selective functionalization and high overall yields.

Novel Sulfinylamine Reagent Approach for Primary Sulfonamide Synthesis

Recent advances have introduced sulfinylamine reagents such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) for direct sulfonamide synthesis from organometallic reagents.

  • Reagent synthesis: t-BuONSO is synthesized from O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine with distillation purification.
  • Reaction with organometallics: Organolithium or Grignard reagents derived from aryl or alkyl bromides react with t-BuONSO at low temperatures to form sulfonamide intermediates, which can be further functionalized to yield N-substituted sulfonamides.
  • Scope: This method tolerates a wide range of substituents, including electron-donating and withdrawing groups, and is suitable for medicinally relevant substrates containing nitrogen heterocycles.

This approach offers a one-pot, scalable, and efficient synthesis route that avoids harsh conditions and multiple protection steps.

Comparative Analysis of Preparation Methods

Method Key Features Reaction Conditions Advantages Limitations
Sulfonyl chloride + amine Direct sulfonamide formation 110–160°C, 3–12 h, amide catalyst High purity, minimal by-products Requires sulfonyl chloride precursor
Protection–Reduction–Alkylation Multi-step with amino protection and reduction 60–120°C, pressure hydrogenation Selective functionalization, high yields Multi-step, longer synthesis time
Sulfinylamine reagent (t-BuONSO) One-pot synthesis from organometallics −78°C to room temp, scalable Mild conditions, broad substrate scope Requires organometallic reagents, low temp

Research Data and Yields

Step Conditions Yield (%) Notes
Sulfonyl chloride reaction 120–150°C, 3–7 h, NMP catalyst 75–90 High selectivity, low bis-sulfonamide
Acetylation of amino group 60–90°C, 1–6 h, THF solvent 85–95 Efficient protection
Nitro group reduction 100–120°C, 50–80 Kg/cm² H2, Raney Ni 90–98 Complete reduction, mild conditions
Alkylation Normal or elevated pressure 70–85 Versatile alkylating agents
Hydrolysis (deprotection) 80–120°C, 50% H2SO4, 3 h 80–90 Clean deprotection
Sulfinylamine reagent method −78°C to RT, organometallic reagents 50–85 Variable yields depending on substrate

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various amine derivatives and substituted sulfonamides, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide and related sulfonamides/amines:

Compound Name Molecular Formula Key Structural Features Nitrogen Content (mmol/g) Hydrophilicity (Water Regain, g/g) Reported Applications References
This compound Not explicitly provided (inferred: C₁₀H₁₅N₃O₄S) - Nitrobenzene sulfonamide
- N-methyl-3-aminopropyl chain
Not reported Moderate (estimated) Potential pharmaceutical/polymer synthesis
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide C₉H₁₃N₃O₄S - Nitrobenzene sulfonamide
- Unmethylated 3-aminopropyl chain
Not reported Higher than methylated analog Chemical synthesis intermediates
N-(3-Amino-2,2-dimethylpropyl)-N-methyl-4-nitrobenzene-1-sulfonamide Not explicitly provided - Nitrobenzene sulfonamide
- Branched 3-amino-2,2-dimethylpropyl chain
- N-methyl group
Not reported Lower due to bulky substituents Specialty chemical synthesis
N-(3-Aminopropyl)-2-pyrrolidinone resin Polymer-supported - Pyrrolidinone ring
- 3-aminopropyl spacer
5.19 mmol/g 1.43 g/g (highly hydrophilic) Hydrophilic polymer matrices
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S - Chloro and bromo substituents
- Methoxy group on aromatic ring
Not reported Low (hydrophobic substituents) Pharmaceutical intermediate

Key Findings from Comparative Analysis:

Structural Impact on Hydrophilicity: The presence of polar groups (e.g., pyrrolidinone in N-(3-Aminopropyl)-2-pyrrolidinone resin) significantly enhances hydrophilicity, as evidenced by a water regain value of 1.43 g/g . In contrast, this compound likely exhibits lower hydrophilicity due to the hydrophobic methyl group, though this remains unquantified in the evidence. Bulky substituents (e.g., 2,2-dimethylpropyl in ) reduce hydrophilicity further by limiting hydrogen bonding .

Nitrogen Content and Reactivity: Nitrogen-rich analogs like N-(3-Aminopropyl)-2-pyrrolidinone resin (5.19 mmol/g) demonstrate high reactivity in polymer modification, enabling applications in ion-exchange resins or catalytic supports . The methylated nitrobenzene sulfonamide likely has lower nitrogen content, reducing its utility in such contexts.

Synthetic Versatility: Microwave-assisted synthesis (as used for resin modification in ) could be adapted for this compound to improve functional group incorporation efficiency (50–90% yields reported for similar compounds) . Substituents like bromo or chloro (e.g., ) enhance electrophilic reactivity, making such analogs preferable for cross-coupling reactions in drug discovery .

Biological Activity

N-(3-Aminopropyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, synthesis pathways, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N3O4SC_{10}H_{14}N_{3}O_{4}S, with a molecular weight of approximately 273.31 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity, particularly in inhibiting bacterial growth through interference with folic acid synthesis.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which plays a crucial role in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate necessary for DNA synthesis and cell division in bacteria, thereby exhibiting bacteriostatic properties.

Antimicrobial Activity

Research has demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its structural features that enhance its binding affinity to bacterial enzymes involved in folate metabolism.

A study conducted by Verma et al. highlighted the structure-activity relationships (SAR) of sulfonamide derivatives, indicating that modifications to the amino and nitro groups can significantly influence antibacterial potency .

Anti-inflammatory Effects

In addition to its antimicrobial properties, preliminary studies suggest potential anti-inflammatory effects of this compound. The compound may modulate inflammatory pathways, although further research is required to elucidate these mechanisms fully.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide : The reaction begins with the sulfonation of an appropriate aromatic amine.
  • Nitro Group Introduction : A nitro group is introduced via electrophilic aromatic substitution.
  • Aminopropyl Chain Addition : The aminopropyl group is added through reductive amination or similar methods.

This multi-step synthesis allows for the precise incorporation of functional groups necessary for biological activity and can be optimized using continuous flow reactors for improved yield and efficiency .

Case Studies and Research Findings

StudyFindings
Verma et al. (2020)Investigated SAR of sulfonamides; identified key structural features enhancing antibacterial activity .
Bonyad et al. (2022)Explored computational studies predicting interactions with biological targets; indicated potential for drug design applications .
MDPI Study (2022)Reported on novel sulfonamide compounds with varying biological activities; highlighted the importance of functional group positioning .

Q & A

Q. Spectroscopic characterization :

  • IR spectroscopy : S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • ¹H NMR : Methyl group on the tertiary amine (δ ~2.8 ppm, singlet) and aminopropyl chain protons (δ ~1.6–2.2 ppm).
  • Electron-withdrawing effects of the nitro group deshield adjacent aromatic protons, observed as downfield shifts .

Advanced: How does this compound inhibit bacterial dihydropteroate synthase (DHPS), and what in vitro assays quantify this inhibition?

Answer:
The compound competitively inhibits DHPS by mimicking p-aminobenzoic acid (PABA) , binding via sulfonamide nitrogen interactions. In vitro assays :

  • Spectrophotometric assay : Measures dihydropteroate depletion at λ = 340 nm.
  • IC₅₀ determination : Dose-response curves with DHPS, Mg²⁺, and ATP.
  • Crystallographic studies : X-ray diffraction of DHPS-inhibitor complexes validates binding modes. Controls include sulfanilamide (positive) and PABA (substrate competition) .

Advanced: What computational methods predict the binding affinity and selectivity of this compound toward cancer-related targets?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling.
  • Binding free energy (ΔG) : Calculated via MM-GBSA.
  • Molecular dynamics (MD) simulations : AMBER/GROMACS over 100 ns assess stability (RMSD <2 Å) and residue interactions (hydrogen bonds, hydrophobic contacts).
  • Selectivity validation : Comparative docking against off-targets (e.g., carbonic anhydrase II) and experimental IC₅₀ determination .

Basic: What are the solubility and stability profiles of this compound under varying pH conditions, and how do these impact experimental design?

Answer:

  • Solubility : High in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers below pH 5.
  • Stability : Degradation <5% over 24 hours at pH 7.4 (37°C), but hydrolyzes rapidly at pH >8 (t₁/₂ ~3 hours).
  • Experimental design : Use DMSO stock solutions (<0.1% final concentration in cell media) and buffered solutions (PBS, pH 7.4) for enzymatic assays .

Advanced: How can structure-activity relationship (SAR) studies optimize derivatives for enhanced antimicrobial potency?

Answer:

  • Aminopropyl chain modifications : Alkylation or cyclization to enhance hydrophobic interactions (e.g., replacing N-methyl with isopropyl).
  • Nitro group substitution : Cyano groups reduce off-target reactivity while maintaining electron withdrawal.
  • Biological evaluation : MIC assays against S. aureus and E. coli, cytotoxicity screening (HEK293 cells), and QSAR modeling (CoMFA/CoMSIA) correlating logP and Hammett σ constants with activity .

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